6-Chloro-2-iodo-4-methylpyridin-3-amine
Overview
Description
6-Chloro-2-iodo-4-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-4-methylpyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the iodination of 6-chloro-4-methylpyridin-3-amine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodo-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkynyl groups.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while nucleophilic substitution with thiolates produces thioethers .
Scientific Research Applications
6-Chloro-2-iodo-4-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodo-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-iodopyridin-3-amine
- 6-Chloro-4-iodo-N-methylpyridin-3-amine
- 2-Chloro-6-iodo-3-methoxypyridine
- 6-Chloro-3-fluoro-2-iodopyridine
Uniqueness
6-Chloro-2-iodo-4-methylpyridin-3-amine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
6-chloro-2-iodo-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUXPZAGBJPWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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